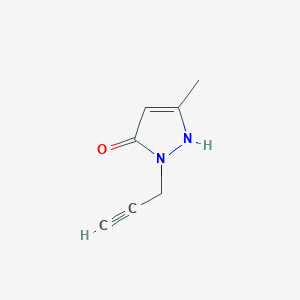![molecular formula C10H11ClN2O B1484058 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2092093-70-2](/img/structure/B1484058.png)
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CMTP) is a heterocyclic compound belonging to the pyrazole family. It is a very important organic molecule, due to its unique structure and properties. In particular, CMTP has been found to have a wide range of applications in the field of medicinal chemistry, including as an intermediate in the synthesis of various drugs. Furthermore, its mechanism of action and biochemical and physiological effects have been studied extensively, providing a strong basis for its use in laboratory experiments.
Scientific Research Applications
Synthesis and Reactivity
The compound 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a functionalized pyrazole derivative, which falls within a class of compounds known for their utility in synthetic chemistry, particularly in the synthesis of pyrazoles with diverse substituents. A study by Grotjahn et al. (2002) detailed a new flexible synthesis approach for pyrazoles that involves the installation of various substituents at the C3 and C5 positions of the pyrazole nucleus. Their method starts with coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This synthesis pathway allows for the incorporation of functional groups, such as thioether or phosphine ligands, at the C3 position, enhancing the utility of these compounds in chemical synthesis and potentially in the development of new ligands for catalysis and coordination chemistry Grotjahn, D., Van, S., Combs, D., Lev, D. A., Schneider, C., Rideout, M., Meyer, C., Hernandez, G., & Mejorado, L. H. (2002). The Journal of Organic Chemistry.
Molecular Structures and Crystallography
In the realm of molecular structures and crystallography, the synthesis and structural characterization of pyrazole derivatives have been subjects of interest. For example, Loh et al. (2013) reported on the synthesis of N-substituted pyrazolines, which involved the condensation of chalcones with hydrazine hydrate. Their study provided insights into the molecular structures of these compounds, which are crucial for understanding their reactivity and potential applications in materials science Loh, W.-S., Quah, C., Chia, T. S., Fun, H., Sapnakumari, M., Narayana, B., & Sarojini, B. (2013). Molecules.
Catalysis and Coordination Chemistry
The applications of pyrazole derivatives in catalysis and coordination chemistry have been explored through the synthesis of complexes with metals. Reger et al. (2003) synthesized a silver(I) complex containing a unique tetra(nitrato)argentate anion, showcasing the versatility of pyrazole-based ligands in forming structurally diverse metal complexes. This area of research holds promise for the development of new catalysts and materials based on the unique properties of pyrazole derivatives Reger, D., Gardinier, J. R., Grattan, T. C., Smith, M. R., & Smith, M. D. (2003). New Journal of Chemistry.
properties
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-2-4-13-10(6-11)8-7-14-5-3-9(8)12-13/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZJRNGNRQWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2COCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)


